tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate
Overview
Description
tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate: Its structure includes a tert-butyl group, a benzyl group, and an octahydrocyclopenta[c]pyrrol moiety, making it a valuable tool for studying biological processes and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Formation of the octahydrocyclopenta[c]pyrrol core: This step involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the benzyl group: This can be achieved through a nucleophilic substitution reaction using benzyl halides.
Attachment of the tert-butyl carbamate group: This is usually done by reacting the intermediate with tert-butyl chloroformate in the presence of a base
Industrial Production Methods
This includes the use of automated reactors and continuous flow systems to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halides and nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOCH₃) are typical reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism by which tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (octahydrocyclopenta[c]pyrrol-5-yl)carbamate
- tert-Butyl (2-benzylcyclopenta[c]pyrrol-4-yl)carbamate
Uniqueness
tert-Butyl (2-benzyloctahydrocyclopenta[c]pyrrol-4-yl)carbamate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it particularly valuable for research applications where versatility and reactivity are essential .
Properties
IUPAC Name |
tert-butyl N-(2-benzyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)20-17-10-9-15-12-21(13-16(15)17)11-14-7-5-4-6-8-14/h4-8,15-17H,9-13H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQGMWPJTZZKGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2C1CN(C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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